molecular formula C17H19ClN2O B4820217 N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide

Cat. No.: B4820217
M. Wt: 302.8 g/mol
InChI Key: GGRUGLLUNAGUKK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a cyclooctylidene moiety

Properties

IUPAC Name

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-8-10-15(11-9-14)20-17(21)16(12-19)13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRUGLLUNAGUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide typically involves the reaction of 4-chlorobenzoyl chloride with cyclooctanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Dichloromethane or another suitable organic solvent

    Catalyst: Triethylamine or another organic base

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Materials Science: Utilized in the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-cyanoacetamide
  • N-(4-chlorophenyl)-2-cyclooctylideneacetamide
  • N-(4-chlorophenyl)-2-cyano-2-cyclohexylideneacetamide

Uniqueness

N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide is unique due to the presence of the cyclooctylidene moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide
Reactant of Route 2
N-(4-chlorophenyl)-2-cyano-2-cyclooctylideneacetamide

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